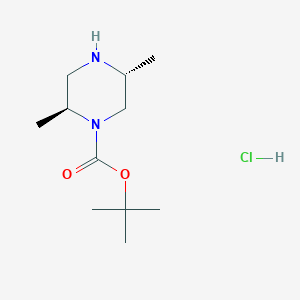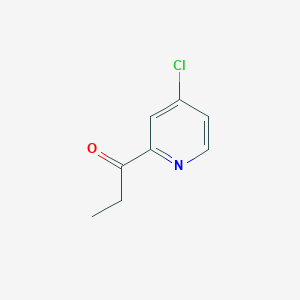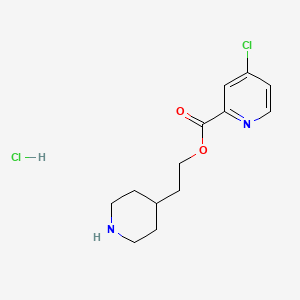
(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride
Descripción general
Descripción
“(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride” is a chemical compound with a complex structure . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral and antibacterial agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions . For instance, the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines is achieved through a one-step condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influence the chemical behavior of these compounds . For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to the formation of polymorphs with different hydrogen bonding patterns and molecular arrangements .Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, which can be utilized to modify their structure and introduce new functional groups . The Mitsunobu reaction, for example, is used to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, demonstrating the reactivity of the pyrimidine ring towards nucleophilic substitution .Aplicaciones Científicas De Investigación
Synthesis of Triazene Derivatives
A study conducted by LittleVanessa Renee, TingleyReid, and VaughanKeith (2014) involved the synthesis of a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines. These compounds were synthesized by reacting trans-2,5-dimethylpiperazine with diazonium salts, characterized by IR and NMR spectroscopy, and their molecular composition verified by high-resolution mass spectrometry. This research demonstrates the compound’s utility in synthesizing complex molecules with potential applications in material science and pharmaceuticals (LittleVanessa Renee et al., 2014).
Antioxidant Activity and Structural Analysis
M. Essid, M. Rzaigui, and H. Marouani (2016) synthesized a novel organic-inorganic hybrid compound, showcasing the use of trans-2,5-dimethylpiperazine derivatives in the formation of materials with significant antioxidant activities. The compound’s structure was determined through single crystal X-ray diffraction studies, revealing complex hydrogen bonding interactions that form a three-dimensional network. This study underscores the compound’s role in creating materials with potential health-related benefits and applications in food systems (M. Essid et al., 2016).
Material Science Applications
Research by C. Pan et al. (2015) on the synthesis and characterization of a templated borate demonstrates the application of dimethylpiperazine derivatives in creating luminescent materials. The study involves single crystal X-ray analysis, spectroscopy, and quantum chemistry analysis to explore the compound’s structural properties and its potential in developing new luminescent materials (C. Pan et al., 2015).
Unprecedented Chemical Reactions
Guilhem Chaubet et al. (2014) reported an unprecedented rearrangement involving Bis-Boc-activated 2,5-diketopiperazines reacting with potassium hydroxide or sodium methoxide, leading to Boc-protected hydantoins. This study illustrates the compound’s utility in facilitating unique chemical reactions that may have implications in synthetic chemistry and drug development (Guilhem Chaubet et al., 2014).
Hydrogen-Bonding in Supramolecular Architectures
A study on the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid by Lei Wang et al. (2011) explores the effects of hydrogen-bonding in forming supramolecular architectures. This research highlights the versatility of dimethylpiperazine derivatives in contributing to the understanding and development of complex crystal structures with potential applications in materials science and nanotechnology (Lei Wang et al., 2011).
Propiedades
IUPAC Name |
tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALJKZSNHQOBH-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704277 | |
| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374975-96-8 | |
| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)



![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)



